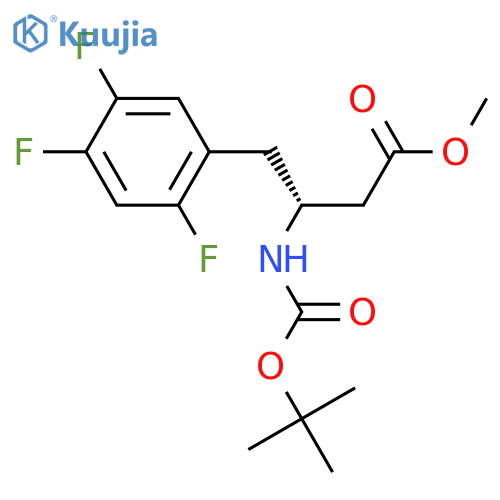

Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore

,

Tetrahedron: Asymmetry,

2006,

17(2),

205-209